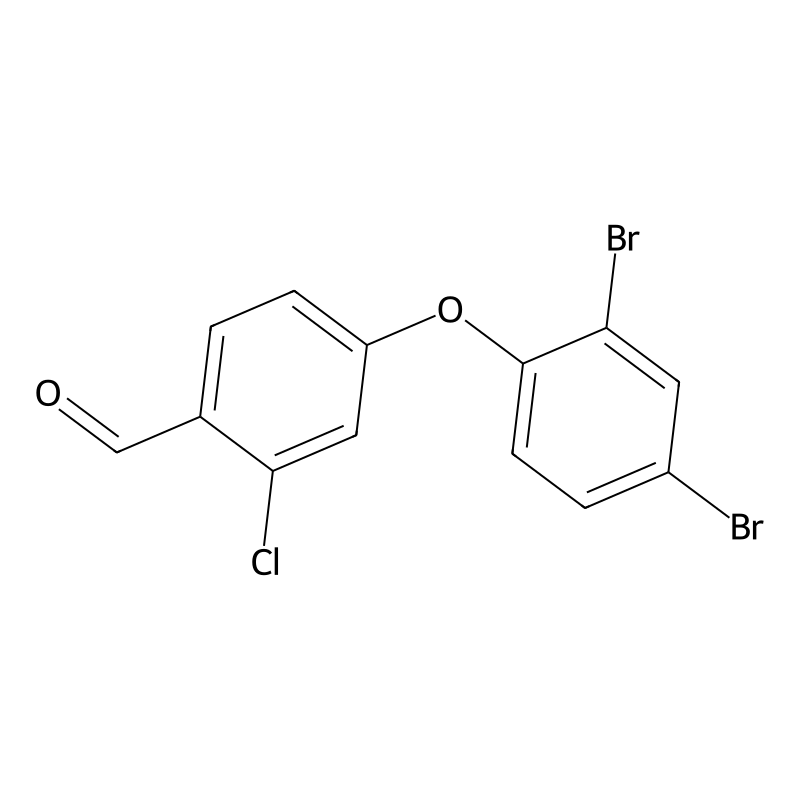

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Antiproliferative Agents

Scientific Field: Pharmacology Application Summary: CDPB derivatives have been studied for their potential as antimicrobial and antiproliferative agents, particularly against bacterial, fungal species, and cancer cell lines. Methods of Application:

Synthesis: Derivatives are synthesized and their molecular structures confirmed by physicochemical and spectroanalytical data.

Molecular Modelling

Scientific Field: Computational Chemistry Application Summary: CDPB is used in molecular modelling to predict the interaction of molecules with biological targets, aiding in the design of new drugs and materials. Methods of Application:

Computational Analysis: Molecular docking studies are carried out to study the binding mode of active compounds with receptors.

Organic Synthesis Intermediate

Scientific Field: Organic Synthesis Application Summary: CDPB serves as an intermediate in the synthesis of complex organic molecules, due to its reactive aldehyde group and halogen substituents. Methods of Application:

Synthetic Routes: Employed in various synthetic pathways to construct target molecules.

Material Science Research

Scientific Field: Material Science Application Summary: The compound’s unique structure makes it a candidate for research in material science, particularly in the development of new functional materials. Methods of Application:

Material Fabrication: Used in the fabrication of materials with specific properties.

Environmental Studies

Scientific Field: Environmental Science Application Summary: CDPB and its derivatives are explored for their role in environmental studies, such as pollutant degradation and toxicity assessments. Methods of Application:

Environmental Testing: Conducting studies on the environmental impact of CDPB and its derivatives.

Toxicity Assessment: Evaluating the toxicity of these compounds in various environmental contexts. Results: The studies provide insights into the environmental behavior and potential risks associated with CDPB.

Photodynamic Therapy

Scientific Field: Biomedical Research Application Summary: Research into the use of CDPB derivatives in photodynamic therapy for treating cancer, where light-sensitive compounds are activated to kill cancer cells. Methods of Application:

Compound Development: Synthesizing light-sensitive derivatives of CDPB.

In Vitro and In Vivo Testing: Testing the compounds’ efficacy in killing cancer cells under light activation. Results: Preliminary results show potential for CDPB derivatives in enhancing the effectiveness of photodynamic therapy.

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is an organic compound characterized by its complex structure, which includes a benzaldehyde group substituted with a chloro group and a dibromophenoxy moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular formula is C13H8Br2ClO, and it features a unique arrangement that contributes to its chemical reactivity and biological activity.

The chemical behavior of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be explored through various reactions typical of aldehydes and halogenated compounds. Common reactions include:

- Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives upon reaction with nucleophiles.

- Electrophilic Substitution: The presence of the chloro and dibromo substituents allows for electrophilic aromatic substitution reactions, which can introduce additional functional groups onto the aromatic ring.

- Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or polymers when reacted with other reactive species.

Synthesis of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be achieved through several methods:

- Halogenation of Phenolic Compounds: Starting from 2,4-dibromophenol, chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

- Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation methods, such as the Vilsmeier-Haack reaction, where the phenolic compound is treated with a reagent like phosphorus oxychloride and dimethylformamide.

- One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

The applications of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde are varied:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents.

- Materials Science: Its unique chemical properties make it suitable for use in developing new materials or coatings that require specific thermal or chemical resistance.

- Research: It may be utilized in academic research settings to explore new

Interaction studies are crucial for understanding how 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde interacts with biological systems and other chemical entities. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Toxicological Evaluations: Understanding the safety profile and potential toxicity of the compound in various biological systems.

Several compounds share structural similarities with 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-methoxybenzaldehyde | Contains a methoxy group | Exhibits different reactivity due to the electron-donating effect of methoxy. |

| 4-Bromo-2-chlorobenzaldehyde | Contains bromine instead of dibromo | May have distinct biological activities compared to dibrominated analogs. |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Hydroxyl group instead of phenoxy | Displays different solubility and reactivity profiles. |

These compounds illustrate the diversity within this class of chemicals while highlighting how variations in substituents can lead to significant differences in properties and applications.